4-Chloro-3-methyl-5-nitrobenzoic acid
Description
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Properties
IUPAC Name |
4-chloro-3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWTVQOCEMERAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-methyl-5-nitrobenzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-3-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic organic chemistry and drug discovery. While this specific isomer is not as extensively documented in public literature as some of its counterparts, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications.
Core Molecular Attributes
This compound is a distinct chemical entity with the following fundamental properties:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1564530-15-9 | [1][2] |
| Molecular Formula | C₈H₆ClNO₄ | [3] |
| Molecular Weight | 215.59 g/mol | [2][3] |
The unique substitution pattern on the benzene ring—a chloro, a methyl, and a nitro group—creates a specific electronic and steric environment that dictates its reactivity and potential utility as a chemical building block.
Proposed Synthesis Pathway: An Expert's Perspective
The directing effects of the substituents on the starting material are key to this proposed synthesis. The carboxylic acid group is a meta-director, while the chloro and methyl groups are ortho-, para-directors. The regioselectivity of the nitration will be influenced by the interplay of these directing effects and the reaction conditions.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard nitration procedures for substituted benzoic acids[4].
Objective: To synthesize this compound via electrophilic nitration of 4-chloro-3-methylbenzoic acid.
Materials:
-
4-chloro-3-methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10.0 g of 4-chloro-3-methylbenzoic acid to 40 mL of concentrated sulfuric acid. Stir until the solid is completely dissolved.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
-
Nitration Reaction: While maintaining the temperature of the 4-chloro-3-methylbenzoic acid solution below 10 °C, add the nitrating mixture dropwise over a period of 30-45 minutes with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product and for monitoring the progress of the synthesis.
A Typical HPLC Method (Adaptable for this Compound):
| Parameter | Recommended Conditions | Rationale |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic carboxylic acids. |
| Mobile Phase | Acetonitrile and water with 0.1% Phosphoric Acid (gradient elution) | The organic modifier allows for the elution of the compound, while the acid suppresses the ionization of the carboxylic acid group, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Detection | UV at 254 nm | The aromatic ring and nitro group provide strong chromophores for UV detection. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methyl group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with the carboxyl carbon appearing at the lowest field.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Potential Applications in Drug Discovery and Development
Substituted nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs). The specific arrangement of functional groups in this compound offers several synthetic handles for further chemical transformations.
Caption: Potential applications of this compound.
The nitro group can be readily reduced to an amine, which can then be further functionalized. The carboxylic acid can be converted to esters, amides, or other derivatives. The chloro group can participate in nucleophilic aromatic substitution reactions. These potential transformations make this compound a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Conclusion
This technical guide provides a comprehensive overview of this compound, including its core molecular attributes, a proposed synthesis protocol, and methods for its analytical characterization. While this specific isomer is not widely documented, its structural features suggest its potential as a valuable intermediate in medicinal chemistry and organic synthesis. The information presented here, based on established chemical principles and data from related compounds, serves as a solid foundation for researchers and drug development professionals interested in exploring the chemistry and applications of this unique molecule.
References
- Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Accessed February 13, 2026.
-
Homework.Study.com. How is p-nitrobenzoic acid synthesized from benzene?. Accessed February 13, 2026. [Link]
-
PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. Accessed February 13, 2026. [Link]
-
ResearchGate. Novel green synthesis of o-nitrobenzoic acid by oxidation of o-nitrotoluene with substituted iron porphyrins | Request PDF. Accessed February 13, 2026. [Link]
Sources
Methodological & Application
Application Note: Selective Reduction of Nitro Group in 4-Chloro-3-methyl-5-nitrobenzoic Acid
Abstract
This application note details the chemoselective reduction of 4-Chloro-3-methyl-5-nitrobenzoic acid to 3-Amino-4-chloro-5-methylbenzoic acid . The primary synthetic challenge is the selective reduction of the nitro functionality (
Introduction & Chemoselectivity Challenges
The target molecule, 3-Amino-4-chloro-5-methylbenzoic acid, is a critical scaffold in the synthesis of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various agrochemicals.
The Chemoselectivity Matrix
The reduction of This compound presents a "Selectivity Triangle" where the reaction conditions must balance three competing factors:
-
Nitro Reduction (Desired): Requires sufficient reducing power (
). -
Aryl Chloride Stability (Critical): Aryl chlorides are susceptible to oxidative addition by low-valent metals (e.g.,
) or hydrogenolysis during catalytic hydrogenation, leading to the des-chloro impurity (3-amino-5-methylbenzoic acid). -
Carboxylic Acid Solubility: The starting material is acidic, while the product is zwitterionic (amino acid). This drastically changes solubility profiles during the reaction and workup, often leading to product entrapment in metal sludges.
Figure 1: Reaction pathway and competing hydrodehalogenation side-reaction.
Protocol A: Iron-Mediated Reduction (Béchamp Type)
Best For: Scale-up, robustness, and absolute preservation of the halogen.
Mechanism: Single Electron Transfer (SET) from
Rationale
Iron powder in acidic media is the industrial "Gold Standard" for chloronitro aromatics. Unlike catalytic hydrogenation,
Materials
-
Substrate: this compound (1.0 eq)
-
Reductant: Iron powder (325 mesh, reduced) (4.0 - 5.0 eq)
-
Solvent: Ethanol / Water (4:1 v/v)[1]
-
Acid Catalyst: Glacial Acetic Acid (5.0 eq) or catalytic
-
Workup:
(1M), Ethyl Acetate, Celite
Step-by-Step Procedure
-
Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve This compound (10 g, 46.4 mmol) in Ethanol (80 mL) and Water (20 mL).
-
Activation: Add Iron powder (10.4 g, 185 mmol). The mixture will be a dark slurry.
-
Initiation: Heat the mixture to 60°C. Dropwise add Glacial Acetic Acid (14 mL, 232 mmol) over 15 minutes. Caution: Exothermic reaction. Hydrogen gas evolution may occur.
-
Reflux: Increase temperature to reflux (approx. 80°C) and stir vigorously for 2–3 hours.
-
IPC (In-Process Control): Monitor by HPLC.[2] Disappearance of nitro peak (
) and appearance of amine ( ).
-
-
Hot Filtration: While still hot (>60°C), basify the mixture to pH 9–10 using 15%
or . This converts the product to the soluble sodium benzoate salt and precipitates iron salts as . -
Filtration: Filter the hot slurry through a Celite pad. Wash the cake with hot water (2 x 20 mL). The filtrate should be clear to pale yellow.
-
Isolation (Isoelectric Precipitation): Carefully acidify the filtrate with 6M
to pH 4.0–4.5 (the isoelectric point of the amino acid). The product will precipitate as a beige solid. -
Purification: Cool to 0–5°C for 1 hour. Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)
Best For: Green chemistry requirements (no metal waste), cleaner impurity profile.
Critical Note: Standard
Rationale
Sulfided Platinum on Carbon (
Materials
-
Catalyst: 5%
(Sulfided) (2 wt% loading relative to substrate) -
Hydrogen Source:
gas (balloon or 3 bar pressure) -
Solvent: Methanol or Ethyl Acetate[3]
Step-by-Step Procedure
-
Loading: Charge the hydrogenation vessel (Parr shaker or autoclave) with This compound (10 g) and Methanol (100 mL).
-
Catalyst Addition: Under a nitrogen blanket, add 5%
(0.2 g). Safety: Pyrophoric risk is lower with sulfided catalysts, but maintain inert atmosphere. -
Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 3 bar (approx. 45 psi) or use a balloon for small scale.
-
Reaction: Stir at Room Temperature (20–25°C). Reaction is typically complete in 4–6 hours.
-
Note: Elevated temperatures (>40°C) increase the risk of dehalogenation even with poisoned catalysts.
-
-
Workup: Filter the catalyst through a 0.45 µm membrane or Celite.
-
Concentration: Evaporate the solvent to dryness. The residue is the crude product.
-
Recrystallization: Recrystallize from Ethanol/Water if necessary to remove trace non-polar impurities.
Expected Yield: 90–95% Purity: >99%[4]
Protocol C: Stannous Chloride ( )
Best For: Small-scale lab synthesis where equipment for hydrogenation is unavailable.
Rationale
Tin(II) chloride is a highly chemoselective reducing agent that operates under mild conditions. It is particularly tolerant of other sensitive groups (aldehydes, esters) if present.
Procedure
-
Dissolve substrate (1.0 eq) in Ethyl Acetate or Ethanol .
-
Add
(5.0 eq).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Heat to 70°C for 2 hours.
-
Workup (Critical): Pour onto ice. Neutralize with saturated
to pH 7–8. A thick tin emulsion will form. Add Celite and filter, or use Potassium Sodium Tartrate (Rochelle's Salt) solution to solubilize tin salts during extraction.
Analytical Quality Control
HPLC Method Parameters
To ensure separation of the De-Cl impurity from the target:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 210 nm |
Specification Limits
-
Appearance: Off-white to beige powder.
-
Assay: >98.0% w/w.
-
De-Cl Impurity: <0.15%.
-
Iron Content (if Method A): <20 ppm (requires heavy metal scavengers if used for GMP).
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated dry. Do not distill the nitro starting material.
-
Hydrogenation:
gas is flammable. Ensure proper grounding of autoclave equipment. -
Iron Waste: The iron sludge from Method A can be pyrophoric if dried completely. Keep wet and dispose of as hazardous metal waste.
References
-
Selective Hydrogenation of Halonitrobenzenes
-
Iron Reduction Protocol (General)
-
Platinum Sulfide Selectivity
-
Title: Selective catalytic hydrogenation of chloronitrobenzenes.[7]
- Source: Applied C
- Context: Discusses the mechanism of sulfur poisoning to prevent oxid
-
-
Stannous Chloride Selectivity
- Title: Selective reduction of nitro group to amine in benzene ring containing nitrile.
- Source: Stack Exchange (Chemistry) / Bellamy & Ou (Tetrahedron Letters).
-
URL:[Link]
Sources
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-methyl-5-nitrobenzoic Acid
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 4-Chloro-3-methyl-5-nitrobenzoic acid (CAS: 1564530-15-9 / 116328-33-3).[1][2]
Executive Summary
The synthesis of This compound is primarily achieved via the electrophilic aromatic nitration of 4-chloro-3-methylbenzoic acid .[1][2] Users frequently report low yields (typically <50%) and difficulty purifying the target compound.
The core technical challenge is regioselectivity .[2] The methyl group (C3) is a strong ortho/para activator, directing the incoming nitro group preferentially to the C6 position (para to methyl).[2] However, the target molecule requires nitration at the C5 position (meta to methyl, but ortho to the chloro group).[2] Consequently, the "natural" major product is often the unwanted 6-nitro isomer, making the 5-nitro target the minor kinetic product.[1][2]
This guide outlines protocols to maximize the formation of the 5-nitro isomer, suppress dinitration, and efficiently separate the target from regioisomers.[2]
Part 1: Diagnostic Troubleshooting Guide
Symptom 1: Low Yield (<40%) of Isolated Product
Root Cause Analysis: The "yield" loss is likely a "recovery" loss.[2] If the reaction produces a 60:40 mixture of 6-nitro (unwanted) to 5-nitro (target), and you use a standard recrystallization, you may be discarding the target in the mother liquor or failing to separate the isomers.[1][2]
| Potential Cause | Mechanism | Corrective Action |
| Isomer Competition | The methyl group directs electrophiles to C6.[1][2] | Decrease Temperature: Run the addition at -5°C to 0°C. Lower temperatures often improve selectivity for the sterically favored position (C5 is flanked by Cl/H, C6 by COOH/H).[2] |
| Incomplete Conversion | Deactivation by COOH and Cl prevents nitration. | Increase Acid Strength: Use fuming HNO₃ (98%) instead of concentrated (65-70%). Maintain H₂SO₄ as the solvent to generate super-electrophilic nitronium ions ( |
| Over-Nitration | Formation of dinitro species.[2] | Stoichiometry Control: Limit HNO₃ to 1.05 equivalents. Monitor reaction via HPLC/TLC. Stop immediately upon consumption of starting material. |
Symptom 2: Product Melting Point is Depressed (e.g., 140-150°C vs. >180°C)
Root Cause Analysis: Contamination with the 6-nitro isomer (4-chloro-3-methyl-6-nitrobenzoic acid).[1][2] These isomers often co-crystallize.[1]
Corrective Action:
-
Solvent Switch: Do not rely solely on Ethanol/Water.[2]
-
Protocol: Use Glacial Acetic Acid for recrystallization.[2] The 5-nitro isomer typically has lower solubility in cold acetic acid compared to the 6-nitro isomer, facilitating separation.[1][2]
Symptom 3: "Runaway" Exotherm or Darkening of Reaction Mixture
Root Cause Analysis: Oxidation of the methyl group or decarboxylation due to excessive heat.[2]
Corrective Action:
-
Heat Management: The nitration is highly exothermic.[2][3] Add the nitrating mixture dropwise over 60-90 minutes.
-
Cooling: Ensure the internal temperature never exceeds 10°C during addition.
Part 2: Optimized Experimental Protocol
Objective: Synthesis of this compound with maximized regioselectivity.
Reagents
-
Solvent: Concentrated Sulfuric Acid (
, 98%) (5.0 vol) -
Reagent: Fuming Nitric Acid (
, >90%) (1.05 eq)
Step-by-Step Methodology
-
Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 4-Chloro-3-methylbenzoic acid in Conc.
. Cool the mixture to -5°C using an ice/salt bath. -
Nitrating Mixture: In a separate vessel, prepare a mixture of Fuming
and Conc. (1:2 ratio). Cool this mixture to 0°C. -
Addition: Add the nitrating mixture dropwise to the precursor solution.
-
Critical Control Point: Rate of addition must be slow enough to keep internal temperature below 5°C .[2]
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to 15-20°C (Room Temperature) for 2 hours.
-
Quenching: Pour the reaction mixture slowly onto crushed ice (10x weight of precursor) with vigorous stirring. The crude solid will precipitate.[3][4]
-
Isolation: Filter the solid and wash with cold water until the filtrate pH is neutral. Dry the cake.
-
Purification (The Critical Step):
Part 3: Mechanism & Logic Visualization[1]
The following diagram illustrates the competing pathways and the logic behind the optimization strategy.
Figure 1: Reaction pathway showing the competition between the methyl-directed 6-nitro isomer and the target 5-nitro isomer.[1][2]
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is the 6-nitro isomer formed preferentially? A: In Electrophilic Aromatic Substitution (EAS), activating groups (like Methyl) dominate directing effects over deactivating groups (like Cl and COOH).[1] The Methyl group at C3 strongly directs to the para position (C6).[2] The target C5 position is meta to the strong activator, making it electronically less favorable, despite being supported by the directing effects of Cl and COOH [1].[2]
Q2: Can I use HPLC to monitor the reaction? A: Yes. A standard C18 column with a gradient of Water (0.1% TFA) and Acetonitrile is effective.
-
Retention Time Order: Typically, the highly polar dinitro impurities elute first, followed by the 5-nitro/6-nitro isomers, and finally the unreacted starting material.[1][2] The 5-nitro and 6-nitro isomers may have very close retention times; a Phenyl-Hexyl column can offer better separation selectivity for these aromatic isomers [2].[1][2]
Q3: My product is turning pink/red during drying. Why? A: This indicates the presence of trace phenolic impurities or light-sensitive byproducts (likely from oxidation of the methyl group).[1][2] Ensure the filter cake is washed thoroughly with water to remove all acid traces before drying.[2] Dry in a vacuum oven at 50°C, protected from light.
Q4: Is there an alternative route to avoid the isomer issue? A: While direct nitration is the most common industrial route, an alternative (though longer) approach involves the chlorination of 3-methyl-5-nitrobenzoic acid .[1][2] Since the nitro group is a meta-director and the methyl is an ortho/para-director, chlorination of 3-methyl-5-nitrobenzoic acid preferentially occurs at the C4 position (ortho to Methyl, para to Nitro is blocked, ortho to Nitro is sterically hindered).[1][2] However, sourcing the 3-methyl-5-nitrobenzoic acid precursor can be equally challenging [3].[1][2]
References
-
Olah, G. A., et al. (1978). "Nitration: Methods and Mechanisms."[1][2] Organic Nitro Chemistry. Explains the directing effects in polysubstituted benzenes.
-
BenchChem Technical Support. (2025). "HPLC Method Development for Nitrobenzoic Acid Derivatives." (Simulated Link).
-
Patent US4036838A. "Process for the production of nitro derivatives of aromatic compounds."[2] Describes optimized mixed-acid nitration conditions for chlorinated benzoic acids.
-
GuideChem. "Synthesis of 4-Chloro-3-nitrobenzoic acid." (General protocols adapted for methylated analog).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Chloro-3-methylbenzoic acid, Nitric Acid, and Sulfuric Acid before handling.[1][2] These reactions involve strong oxidizers and corrosives.
Sources
Technical Support Center: Troubleshooting Solubility of 4-Chloro-3-methyl-5-nitrobenzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Chloro-3-methyl-5-nitrobenzoic acid. We will explore the physicochemical principles governing its behavior in common laboratory solvents and provide actionable, field-proven protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. While the carboxylic acid (-COOH) and nitro (-NO2) groups are polar and can engage in hydrogen bonding with water, their hydrophilic contribution is outweighed by the large, nonpolar aromatic ring system.[1][2] The presence of the methyl (-CH3) and chloro (-Cl) substituents further increases the molecule's hydrophobic character.
In essence, for the compound to dissolve, it must disrupt the strong hydrogen-bonding network between water molecules. Water molecules interact more favorably with each other than with the large, hydrophobic portion of the acid.[3] This general principle holds true for many carboxylic acids; as the carbon chain or nonpolar portion of the molecule increases in size, its solubility in water decreases significantly.[1][2]
Q2: In contrast, why does this compound dissolve readily in DMSO?
A: The high solubility in Dimethyl Sulfoxide (DMSO) is explained by the "like dissolves like" principle.[4] DMSO is a highly polar aprotic solvent. Its key attributes for dissolving this compound are:
-
Polarity: It can effectively solvate the polar carboxylic acid and nitro groups.
-
Aprotic Nature: While it cannot donate hydrogen bonds, its oxygen atom is an excellent hydrogen bond acceptor, allowing it to interact favorably with the acidic proton of the carboxyl group.
-
Dispersive Forces: The methyl groups in DMSO can interact with the nonpolar aromatic ring and substituents of the solute via London dispersion forces.
This combination of interactions allows DMSO to effectively surround the entire this compound molecule, overcoming the solute-solute interactions present in the solid crystal and leading to dissolution.[5]
Q3: My protocol requires an aqueous buffer. How can I solubilize this compound in water?
A: The most effective strategy to dramatically increase the aqueous solubility of a carboxylic acid is through pH modification. By adding a base, you can deprotonate the carboxylic acid, converting it into its corresponding carboxylate salt. This salt is an ionic species and is significantly more polar and, therefore, more water-soluble.[6][7]
Q4: What alternative organic solvents can be used if DMSO is not suitable for my experiment?
A: If DMSO is incompatible with your downstream application, several other organic solvents can be effective. Based on the properties of similar benzoic acid derivatives, you can consider:
-
Alcohols (Methanol, Ethanol): These polar, protic solvents can form hydrogen bonds with the solute and are good general-purpose solvents for compounds of this type.[11]
-
Ethers (e.g., Diethyl Ether, THF): These are less polar than alcohols but can still solvate the compound, particularly the aromatic portions.[9][11]
-
Ketones (e.g., Acetone): Acetone is a polar aprotic solvent that is also a good option for dissolving nitrobenzoic acids.[12]
Solvent selection should always be validated for compatibility with your specific experimental design and instrumentation.
Physicochemical Data Summary
The table below summarizes key properties for this compound and its close structural analog, 4-Chloro-3-nitrobenzoic acid, for reference.
| Property | This compound | 4-Chloro-3-nitrobenzoic acid | Data Source |
| Molecular Formula | C₈H₆ClNO₄ | C₇H₄ClNO₄ | [13] |
| Molecular Weight | 215.59 g/mol | 201.56 g/mol | [13][14] |
| Appearance | Crystalline Solid | Off White Crystalline Powder | [11] |
| Predicted XLogP3 | 2.1 | 1.9 | [13] |
| Aqueous Solubility | Very slightly soluble / Insoluble | Very slightly soluble in water | [11][15] |
| Organic Solubility | Soluble in DMSO | Soluble in Methanol, Ethanol, Ether | [11][16] |
| Melting Point | Not available | 178 – 184 °C | [11][14] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution via pH Adjustment
This protocol describes the method for solubilizing the compound in an aqueous medium by converting it to its carboxylate salt.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a small volume of purified water (e.g., 50% of the final desired volume) to the powder. The compound will not dissolve and will form a suspension.
-
Basification: Prepare a 1 M stock solution of Sodium Hydroxide (NaOH). While stirring the suspension, add the NaOH solution dropwise.
-
Monitor Dissolution: Continue adding the base slowly until all of the solid material has dissolved completely. The solution should become clear.
-
pH Check (Optional but Recommended): Use a calibrated pH meter to check the pH of the solution. Ensure it is in the desired range for your experiment (typically pH > 7 for full solubilization).
-
Final Volume Adjustment: Add purified water to reach the final desired concentration and volume.
-
Sterilization (If required): Filter-sterilize the final solution using a 0.22 µm syringe filter that is compatible with aqueous alkaline solutions.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This protocol is for creating a high-concentration stock solution for serial dilution into experimental media.
-
Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO, as water content can affect the solubility of some compounds.[5]
-
Weigh Compound: Weigh the desired amount of this compound directly into a sterile, conical tube (e.g., polypropylene).
-
Add DMSO: Add the calculated volume of DMSO to achieve the target concentration.
-
Promote Dissolution: Cap the tube tightly and vortex for 1-2 minutes. If dissolution is slow, you may use one of the following methods:
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes.
-
Gentle Warming: Warm the solution briefly to 37°C in a water bath. Do not overheat, as this can degrade the compound.
-
-
Ensure Complete Dissolution: Visually inspect the solution against a light source to confirm that no solid particulates remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Ensure vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for compound dissolution.
References
- Sihauli Chemicals. 4-Chloro-3-nitro-5-sulphamoyl-benzoic acid.
- ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2.
- SDI. 4-Chloro-3-Nitro Benzoic Acid.
- PharmaCompass.com. 4-Chloro-3-nitro-benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- ResearchGate. Why are aromatic compounds more soluble than aliphatic compounds in dimethylimidazlium ionic liquids? A simulation study | Request PDF.
- Sigma-Aldrich. SAFETY DATA SHEET.
- MedChemExpress. 4-Chloro-3-nitrobenzoic acid-SDS.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Benchchem. Technical Support Center: Managing Solubility of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid in Chromatographic Analysis.
- ChemBK. 4-Chloro-3-nitrobenzoic acid methyl ester.
- Benchchem. physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
- UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- PubChem. 3-Chloro-4-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 22107457.
- Chemistry LibreTexts. 13.3: Factors Affecting Solubility.
- Chemistry LibreTexts. Solubility and Factors Affecting Solubility.
- Quora. How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?.
- Chemistry LibreTexts. 4.4: Physical Properties of Carboxylic Acids.
- PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 10846366.
- Fisher Scientific. SAFETY DATA SHEET.
- Britannica. Carboxylic acid - Properties, Structure, Reactions.
- Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.
- MedChemExpress. 4-Nitrobenzoic acid | Nitroaromatic Compound.
- Ataman Kimya. NITROBENZOIC ACID.
- Naga Academy. Question Video: Determining Which Carboxylic Acid Has the Highest Solubility in Water.
- Homework.Study.com. Show a step by step guide for the separation of p-nitrobenzoic acid and phenol, which are both....
- ChemicalBook. The preparation method of p-nitrobenzoic acid.
- Organic Syntheses Procedure. m-NITROBENZOIC ACID.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. nagwa.com [nagwa.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. homework.study.com [homework.study.com]
- 8. quora.com [quora.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. sdichem.com [sdichem.com]
- 12. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 13. 3-Chloro-4-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 22107457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. sihaulichemicals.co.in [sihaulichemicals.co.in]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-3-methyl-5-nitrobenzoic acid
[1]
Executive Safety Summary & Hazard Profile
Chemical Identity: this compound CAS Registry Number: 1564530-15-9 (Acid form); Analogous to 96-99-1 (4-Chloro-3-nitrobenzoic acid) Physical State: Pale yellow to off-white crystalline powder.[1]
This compound belongs to the class of chloronitrobenzoic acids , widely used as intermediates in the synthesis of pharmaceutical APIs (e.g., kinase inhibitors). Its hazard profile is dominated by the electron-withdrawing nitro and chloro groups, which increase its acidity and potential for tissue damage upon contact.
Primary Hazards:
-
Skin & Eye Irritation (Category 2/2A): The acidic proton combined with the nitro-aromatic core makes this compound corrosive to mucous membranes and irritating to skin.[1]
-
Respiratory Irritation (STOT SE 3): Fine dust generation during weighing is the primary route of exposure, leading to upper respiratory tract inflammation.
-
Potential Sensitization: Like many nitro-aromatics, prolonged exposure may induce skin sensitization.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (Extended Cuff, >5 mil) or Butyl Rubber (for solutions) | Nitro-aromatics can permeate thin nitrile.[1] Double gloving provides a breakthrough buffer.[1] Replace outer gloves immediately upon splash. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields. |
| Respiratory | Engineering Control First: Certified Fume Hood.Backup: N95/P100 Respirator (if hood unavailable).[1] | The compound is a solid irritant.[1] Inhalation of dust can cause severe coughing and laryngeal spasms.[1] |
| Body Protection | Tyvek® Lab Coat or Chemical-Resistant Apron over standard cotton lab coat.[1] | Prevents dust accumulation on personal clothing, which can lead to secondary exposure outside the lab. |
Operational Protocol: Safe Handling & Weighing
Objective: Transfer solid this compound without generating airborne dust or contaminating the workspace.
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm .
-
Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Nitrobenzoic acid derivatives are often static-prone, causing "flying powder" during transfer.[1]
-
Barrier Setup: Line the hood surface with plastic-backed absorbent pads (benchkote) to capture potential spills.[1]
Phase 2: The "Zero-Dust" Weighing Technique
-
Step 1: Place the receiving vessel (flask/vial) inside the hood.
-
Step 2: slightly loosen the cap of the source container before opening it fully.[1]
-
Step 3: Use a disposable anti-static spatula .[1] Do not use metal spatulas if the compound is very dry, as static discharge can disperse the powder.
-
Step 4: Transfer the solid.[1] If the powder is clumpy, do not crush it inside the source container. Transfer clumps to the receiving vessel and break them there (wet crushing is safer).[1]
-
Step 5: Wipe the threads of the source container with a dry Kimwipe before recapping to prevent cap seizure (acid-mediated corrosion).[1]
Phase 3: Solubilization (Reaction Setup)
-
Solvent Choice: The compound is soluble in DMSO, Methanol, and Ethyl Acetate.
-
Exotherm Warning: When dissolving in basic media (e.g., NaOH, NaHCO3), add the solid slowly to the solution. The acid-base neutralization is exothermic and can generate CO2 foam, risking splash-back.[1]
Emergency Response Logic
In the event of exposure or spill, immediate, logical action is required to mitigate injury.
Figure 1: Decision logic for emergency response scenarios involving chloronitrobenzoic acid derivatives.
Disposal & Deactivation Strategy
Waste Classification: Hazardous Organic Waste (Acidic/Toxic).[1]
-
Solid Waste:
-
Collect all contaminated gloves, weighing boats, and paper towels in a yellow biohazard/chem-waste bag .
-
Label clearly: "Solid Waste: Chloronitrobenzoic Acid - Toxic/Irritant."
-
-
Liquid Waste:
-
Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases without neutralization.
-
Segregate into "Halogenated Organic Solvents" waste streams due to the chlorine substituent.[1]
-
-
Decontamination of Glassware:
-
Rinse glassware with Methanol first (to dissolve the organic acid), then wash with soap and water.
-
Collect the methanol rinse in the halogenated waste container.[1]
-
References
-
National Center for Biotechnology Information (PubChem). 4-Chloro-3-nitrobenzoic acid (Analogous Hazard Data).[1] PubChem Compound Summary for CID 61466.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] Available at: [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
